Differential Inhibition of Alkaline Phosphatase Isozymes by 5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one
5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one exhibits a 31-fold difference in inhibitory potency between two human alkaline phosphatase isozymes, demonstrating quantifiable isoform selectivity [1]. This contrasts with many non-selective phosphatase inhibitors, highlighting a potential for targeted applications.
| Evidence Dimension | Inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.24E+3 nM (against tissue-nonspecific isozyme); IC50 = 1.00E+5 nM (against germ cell type isozyme) |
| Comparator Or Baseline | Comparator is the compound's own activity against the germ cell type isozyme vs. the tissue-nonspecific isozyme. |
| Quantified Difference | ~31-fold greater potency against tissue-nonspecific isozyme |
| Conditions | Human alkaline phosphatase isozyme assays (Sanford-Burnham Center for Chemical Genomics, SBCCG) |
Why This Matters
This quantitative selectivity profile is critical for researchers investigating the distinct biological roles of alkaline phosphatase isozymes, where off-target inhibition would confound experimental outcomes.
- [1] BindingDB. BDBM41867: 5-(1-naphthalenyl)-1,2-dihydropyrazol-3-one. Affinity Data for Alkaline Phosphatase Isozymes. View Source
